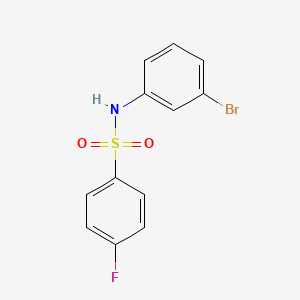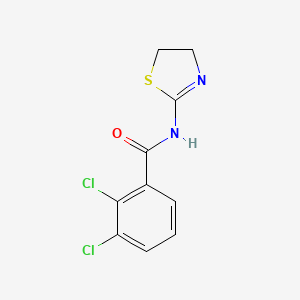![molecular formula C16H18N2O2S B10975199 4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)
4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-5-METHYL-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE is a chemical compound that has garnered attention in scientific research due to its unique molecular structure and potential therapeutic properties. This compound belongs to the thiophene family and is known for its ability to interact with biological systems, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-5-METHYL-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions.
Introduction of Substituents: Ethyl and methyl groups are introduced to the thiophene ring through alkylation reactions.
Acylation: The phenylacetyl group is attached to the thiophene ring via an acylation reaction using phenylacetyl chloride and a suitable base.
Amidation: The final step involves the formation of the amide bond by reacting the acylated thiophene with an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-5-METHYL-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols; often in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-ETHYL-5-METHYL-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition.
Medicine: Potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE is not fully understood but involves:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play roles in inflammation and gene expression.
Apoptosis Induction: Induces programmed cell death in cancer cells, contributing to its potential as an anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-METHYL-2-[(PHENYLACETYL)AMINO]-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE
- METHYL 4-ETHYL-5-METHYL-2-[(2-PHENYLACETYL)AMINO]THIOPHENE-3-CARBOXYLATE
Uniqueness
4-ETHYL-5-METHYL-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and induce apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-3-12-10(2)21-16(14(12)15(17)20)18-13(19)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19) |
InChI Key |
CQBOOCUJHLICSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975133.png)
![2-{[(3,4-Dichlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10975138.png)

![3-[(2-Ethyl-6-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975160.png)
![4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10975163.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10975171.png)
![1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea](/img/structure/B10975186.png)
-yl)methanone](/img/structure/B10975190.png)
![Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B10975193.png)
![N-cyclooctyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10975203.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10975208.png)
![(1-methyl-1H-pyrazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975212.png)

